molecular formula C19H14N2O2S2 B7627545 N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

Cat. No.: B7627545
M. Wt: 366.5 g/mol
InChI Key: YMGMTMQETKYDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide, also known as BTA-1, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. BTA-1 is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. This compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide for lab experiments is that it is a small molecule, making it easier to work with than larger molecules. However, one of the limitations of this compound is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide. One direction is the further investigation of its anti-cancer properties and its potential for the development of new cancer therapies. Another direction is the investigation of its anti-inflammatory and neuroprotective properties and its potential for the development of new drugs for the treatment of these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other areas of scientific research.

Synthesis Methods

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-(1,3-benzothiazol-2-yl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 4-(1,3-benzothiazol-2-yl)aniline with benzenesulfonyl azide or the reaction of 4-(1,3-benzothiazol-2-yl)aniline with benzenesulfonyl hydrazide.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-25(23,16-6-2-1-3-7-16)21-15-12-10-14(11-13-15)19-20-17-8-4-5-9-18(17)24-19/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGMTMQETKYDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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